Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487215
InChI: InChI=1S/C7H6N4O3/c1-14-7(13)4-2-3-5(8-4)9-11-10-6(3)12/h2H,1H3,(H2,8,9,10,12)
SMILES:
Molecular Formula: C7H6N4O3
Molecular Weight: 194.15 g/mol

Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate

CAS No.:

Cat. No.: VC17487215

Molecular Formula: C7H6N4O3

Molecular Weight: 194.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate -

Specification

Molecular Formula C7H6N4O3
Molecular Weight 194.15 g/mol
IUPAC Name methyl 4-oxo-3,7-dihydropyrrolo[2,3-d]triazine-6-carboxylate
Standard InChI InChI=1S/C7H6N4O3/c1-14-7(13)4-2-3-5(8-4)9-11-10-6(3)12/h2H,1H3,(H2,8,9,10,12)
Standard InChI Key ZZTLOBAPWJIDCO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(N1)N=NNC2=O

Introduction

Structural Characterization and Nomenclature

The compound’s systematic name, methyl 4-hydroxy-7H-pyrrolo[2,3-D] triazine-6-carboxylate, delineates a fused bicyclic system comprising a pyrrole ring (7H-pyrrolo) annulated with a 1,2,3-triazine moiety. Key substituents include:

  • A methyl carboxylate group at position 6.

  • A hydroxyl group at position 4.

Comparative Analysis with Pyrrolopyrimidine Analogs

Pyrrolo[2,3-d]pyrimidines, such as methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (PubChem CID 37819166) and methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (PubChem CID 136002244) , share a similar fused-ring scaffold but differ in the heterocyclic component (pyrimidine vs. triazine). These analogs demonstrate that:

  • Chlorine or hydroxyl substituents at position 4 influence electronic properties and hydrogen-bonding capacity.

  • Methyl esterification at position 6 enhances solubility in organic solvents .

Table 1: Molecular Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateC₈H₆ClN₃O₂211.60944709-69-7
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateC₈H₇N₃O₃193.161207176-21-3
Target Compound*C₈H₆N₄O₃206.16 (estimated)Not reported

*Estimated via isosteric replacement of pyrimidine with triazine.

Synthetic Approaches and Reactivity

Hypothetical Synthesis Routes

While no documented synthesis exists for the target compound, methods for analogous pyrrolo[2,3-d]pyrimidines suggest feasible pathways:

Cyclocondensation Strategy

Reaction of α-bromomethylketones with triazine diamines could yield the pyrrolotriazine core. For example, α-bromomethylketone intermediates (e.g., 20 in the PMC synthesis) condense with 1,2,3-triazine-5,6-diamine under mild conditions to form the bicyclic system. Subsequent esterification via methyl chloroformate would introduce the carboxylate group .

Functional Group Interconversion

Hydroxylation at position 4 might proceed via acid-catalyzed hydrolysis of a chloro precursor, analogous to the conversion of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate to its hydroxy derivative .

Physicochemical Properties

Solubility and Stability

  • Solubility: Methyl esters typically exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility .

  • Stability: The hydroxyl group at position 4 may render the compound prone to oxidation, necessitating storage under inert atmospheres.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹) for the ester and O-H stretch (~3200 cm⁻¹) for the hydroxyl group .

  • NMR:

    • ¹H NMR: Aromatic protons in the triazine ring (δ 8.5–9.0 ppm), methyl ester (δ 3.8–4.0 ppm), and hydroxyl proton (δ 5.5–6.0 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 140–160 ppm) .

Biological Activity and Applications

Enzyme Inhibition

Triazine derivatives are known to inhibit phosphodiesterases (PDEs) . The target compound’s triazine core could interact with PDE5 active sites, analogous to tadalafil impurities , though experimental validation is required.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Ensuring correct annulation of the pyrrole and triazine rings.

  • Functional Group Compatibility: Protecting hydroxyl groups during esterification steps .

Biological Evaluation

  • In vitro assays: Testing against GARFTase and PDE isoforms.

  • ADMET profiling: Assessing absorption, distribution, and toxicity profiles.

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